

crystal structure and chemical properties of telmisartan

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An In-depth Technical Guide on the Crystal Structure and Chemical Properties of Telmisartan

Introduction

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor blocker (ARB) used in the management of hypertension and for cardiovascular risk reduction.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn governed by its molecular and crystal structure. As a Biopharmaceutics Classification System (BCS) Class II drug, telmisartan is characterized by high permeability but low aqueous solubility, making the study of its solid-state properties critical for formulation development and bioavailability.[3][4][5] This guide provides a detailed examination of the crystal structure, polymorphism, and key chemical properties of telmisartan, intended for researchers, scientists, and drug development professionals.

Chemical Properties of Telmisartan

Telmisartan, chemically described as 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid, is a white to slightly yellowish crystalline powder.[1] [6][7] It is a member of the benzimidazoles and biphenyls class of compounds.[1][8]

General Properties

The fundamental chemical and physical properties of telmisartan are summarized in the table below. It is an amphoteric molecule with both acidic (carboxylic acid) and basic (benzimidazole)



functional groups, leading to its characteristic pH-dependent solubility.[3][9][10]

Property	Value	Reference
Molecular Formula	C33H30N4O2	[2][6][8]
Molecular Weight	514.62 g/mol	[2][6]
Appearance	White or off-white crystalline powder	[1][2]
pKa Values	3.5 - 4.1 (carboxylic acid), 6.0 (benzimidazole)	[9][10]
Log P (app)	3.2	[11]
Melting Point	Polymorph A: 269 ± 2 °C Polymorph B: 183 ± 2 °C	[4][11][12][13]
Solubility (Water)	Practically insoluble (0.09 μg/mL); 3.50e-03 g/L	[8][9][10]
Solubility (Aqueous)	Practically insoluble in pH range 3-9. Soluble in strong base (e.g., 0.1 M NaOH) and sparingly soluble in strong acid (e.g., insoluble in HCl).	[1][7][8]
Solubility (Organic)	Soluble in chloroform, DMSO (~1 mg/mL), and DMF (~1.6 mg/mL). Slightly soluble in methanol and very slightly soluble in acetone.	[1][14]

Stability Profile

The stability of telmisartan is a critical parameter for its formulation and storage. Stability testing is conducted following International Council for Harmonisation (ICH) guidelines.[6][15]

Thermal Stability: Telmisartan is thermally stable, with its most stable polymorph (Form A) melting at approximately 269°C.[4][12]



- Hygroscopicity: The drug substance is hygroscopic and requires protection from moisture.[7]
 Some formulations have shown physical instability, such as degradation and weight gain, when repackaged and stored under high humidity conditions (e.g., 30°C / 75% RH).[16]
- Forced Degradation: Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) are used to identify potential degradation products and establish the intrinsic stability of the molecule.[15]
- Photostability: When exposed to a minimum of 1.2 million lux hours of visible light and 500 wH/m² of UV light, telmisartan's stability is assessed against a control sample protected from light.[15]

Crystal Structure and Polymorphism

Telmisartan exists in multiple crystalline forms, a phenomenon known as polymorphism. These different solid-state forms can have distinct physical properties, including solubility, melting point, and stability, which can impact the drug's bioavailability. The primary polymorphic forms are designated as Form A and Form B.[12][13][17] Additionally, solvated forms and hydrochloride salts have been identified.[4][5][18]

Polymorphs A and B

Polymorph A is the thermodynamically more stable form at room temperature and is typically used in tablet manufacturing.[11][12][17] Polymorph B is a metastable form with a lower melting point.[12][13] Upon heating, Form B melts and can subsequently recrystallize into the more stable Form A.[12][13]



Parameter	Polymorph A	Polymorph B	Pseudopolymo rph C (Solvate)	Reference
Space Group	P2(I)/c	P2(I)/a	C2/c	[18]
a (Å)	18.7798(3)	16.0646(5)	30.990(5)	[18]
b (Å)	18.1043(2)	13.0909(3)	13.130(3)	[18]
c (Å)	8.00578(7)	13.3231(3)	16.381(3)	[18]
β (deg)	97.066(1)	99.402(1)	95.02(2)	[18]
Volume (ų)	2701.31	2764.2	6639	[18]
Z (molecules/cell)	4	4	8	[18]
Melting Point (°C)	269 ± 2	183 ± 2	N/A	[11][12][13]

Hydrochloride Salts and Cocrystals

To address the poor aqueous solubility of telmisartan, researchers have developed salt and cocrystal forms. Three hydrochloride salts have been identified: a trihemihydrate (TELHCI-Hyd) and two anhydrous forms (TELHCI-A and TELHCI-B).[5] These salts have demonstrated a 10-to 20-fold enhancement in solubility.[5] Cocrystals of telmisartan with coformers like saccharin and glutaric acid have also been engineered, showing significantly improved solubility and bioavailability.[19][20]

Mechanism of Action and Signaling Pathways

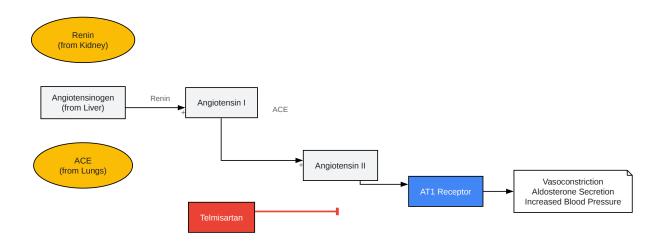
Telmisartan's primary therapeutic effect is achieved by blocking the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS Inhibition

Telmisartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, with an affinity over 3,000 times greater for the AT1 receptor than for the AT2 receptor.[7][21] By blocking the binding of angiotensin II to the AT1 receptor, telmisartan inhibits its key physiological effects,



including vasoconstriction and aldosterone secretion.[7][11][21][22] This leads to vasodilation, a reduction in sodium and water retention, and consequently, a decrease in blood pressure.[21]



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RAAS pathway showing Telmisartan's blockade of the AT1 receptor.

Other Signaling Pathways

Beyond RAAS inhibition, telmisartan exhibits pleiotropic effects:

- PPAR-y Agonism: It acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-y), which may contribute to beneficial metabolic effects.[21]
- AKT and ERK Pathways: Telmisartan has been shown to inhibit the activation of AKT, a key protein in signaling pathways controlling cell growth, independent of AT1 receptor blockade or PPARy activation.[23]
- NFAT Pathway: Studies suggest telmisartan can exert anti-inflammatory effects by inhibiting the Nuclear Factor of Activated T-lymphocytes (NFAT) signaling pathway in T-lymphocytes.
 [24]



Experimental ProtocolsCrystal Structure Determination

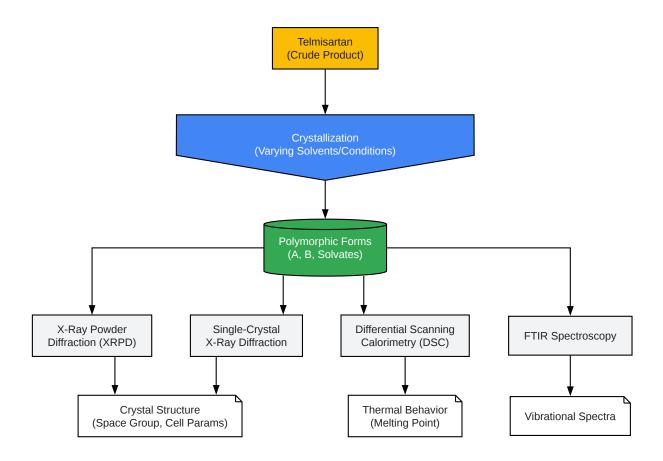
- Methodology: The crystal structures of telmisartan polymorphs A and B were determined from high-resolution X-ray powder diffraction data, while the solvated form C was analyzed using single-crystal X-ray diffraction.[18]
- Protocol for Powder Diffraction (Polymorphs A & B):
 - Obtain high-resolution X-ray powder diffraction data for the sample.
 - Employ the method of simulated annealing for structure solution.
 - Define the degrees of freedom for the molecule (e.g., 3 translational, 3 orientational, 7 torsion angles for telmisartan).[18]
 - Refine the crystal packing and molecular conformation against the diffraction data to determine unit cell parameters and space group.[18]
- Protocol for Single Crystal X-ray Diffraction (Form C):
 - Grow a suitable single crystal of the compound (e.g., by solvent evaporation).[4]
 - Mount the crystal on a goniometer and expose it to an X-ray beam.
 - Collect diffraction data as the crystal is rotated.
 - Process the data to determine the unit cell dimensions, space group, and atomic coordinates.[4]

Thermal Analysis

- Methodology: Differential Scanning Calorimetry (DSC) is used to characterize the thermal behavior of the polymorphs.[12][13]
- Protocol:
 - Accurately weigh a small sample (typically 2-5 mg) into an aluminum pan and seal it.



- Place the sample pan and an empty reference pan into the DSC instrument (e.g., Mettler DSC-20).[12]
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- Record the heat flow as a function of temperature. Endothermic peaks correspond to melting points, while exothermic peaks can indicate crystallization events.[12][13]



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Workflow for the characterization of Telmisartan polymorphs.

Stability Testing

 Methodology: Accelerated stability studies are performed according to ICH guidelines to predict the long-term stability of the drug product.[6]

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- Protocol for Accelerated Stability Study:
 - Package the drug product (e.g., tablets in blisters).
 - \circ Store the samples in a humidity chamber under accelerated conditions, typically 40°C \pm 2°C and 75% RH \pm 5%.[6][25]
 - Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).[6]
 - Evaluate the samples for physical changes (friability, hardness, disintegration) and chemical degradation (drug content via HPLC).[6]





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Experimental workflow for accelerated stability testing.

Quantitative Analysis by HPLC



- Methodology: A reversed-phase High-Performance Liquid Chromatography (HPLC) method is typically used for the quantitative determination of telmisartan and its degradation products.[25]
- Protocol:
 - Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., an ion-pair reversedphase solution).
 - Standard Solution: Prepare a standard solution of telmisartan of a known concentration.
 - Sample Preparation: Dissolve the tablet or drug substance in a suitable solvent (e.g., methanol) to a known concentration.[16]
 - Chromatographic Conditions:
 - Apparatus: HPLC system with a UV detector (e.g., Electrolab TDL 06L).[6]
 - Column: C18 reversed-phase column.
 - Detection: Monitor the eluent at a specific wavelength (e.g., 297 nm).[14]
 - Analysis: Inject the standard and sample solutions into the chromatograph. The peak area
 of telmisartan is used to calculate its concentration in the sample relative to the standard.
 [25]

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